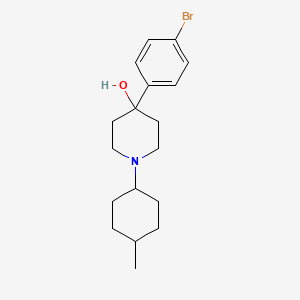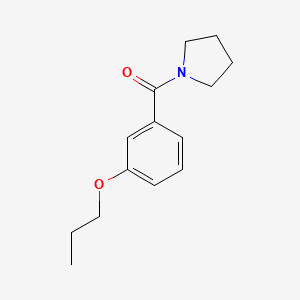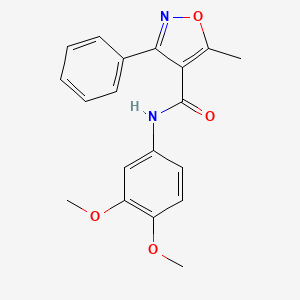
4-(4-bromophenyl)-1-(4-methylcyclohexyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-(4-methylcyclohexyl)-4-piperidinol, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinols. It was first synthesized in 2003 by scientists at GlaxoSmithKline, who were looking for a new class of compounds that could target the dopamine D3 receptor. Since then, BRL-15572 has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(4-methylcyclohexyl)-4-piperidinol involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. By blocking the binding of dopamine to the receptor, this compound can modulate the activity of the dopaminergic system, which plays a crucial role in various physiological and behavioral functions.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of the dopaminergic system, which can have various biochemical and physiological effects. For example, in animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-bromophenyl)-1-(4-methylcyclohexyl)-4-piperidinol for lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the D3 receptor in various physiological and behavioral functions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-bromophenyl)-1-(4-methylcyclohexyl)-4-piperidinol. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor in various physiological and behavioral functions. Finally, there is also potential for the development of new compounds based on the structure of this compound, which could have improved pharmacological properties and therapeutic potential.
Synthesis Methods
The synthesis of 4-(4-bromophenyl)-1-(4-methylcyclohexyl)-4-piperidinol involves several steps, starting with the reaction of 4-bromobenzaldehyde with 4-methylcyclohexanone to form 4-(4-bromophenyl)-4-methylcyclohexanone. This intermediate is then reacted with piperidine and sodium borohydride to form this compound. The overall yield of the synthesis is around 20%.
Scientific Research Applications
4-(4-bromophenyl)-1-(4-methylcyclohexyl)-4-piperidinol has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. One of the main areas of research has been its potential as a selective dopamine D3 receptor antagonist. Studies have shown that this compound has high affinity and selectivity for the D3 receptor, which is involved in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
4-(4-bromophenyl)-1-(4-methylcyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO/c1-14-2-8-17(9-3-14)20-12-10-18(21,11-13-20)15-4-6-16(19)7-5-15/h4-7,14,17,21H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIMZKWOSTZHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)

![2-imino-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5011528.png)
![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)

![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)

![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)

![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)